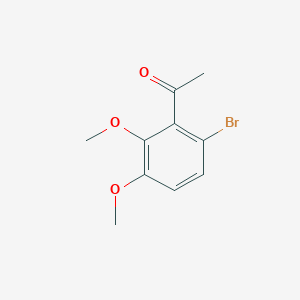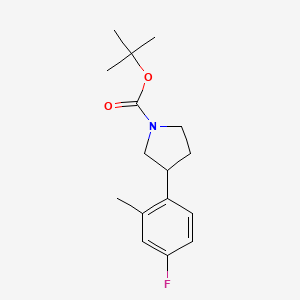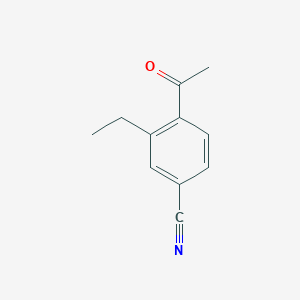![molecular formula C9H8BrNO B13678413 4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)
4-Bromo-3-ethylbenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-ethylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a bromine atom at the 4-position and an ethyl group at the 3-position on the benzene ring fused to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethylbenzo[d]isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst . This method provides good yields under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-ethylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoxazoles depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include isoxazolines or isoxazolidines.
Scientific Research Applications
4-Bromo-3-ethylbenzo[d]isoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethylbenzo[d]isoxazole involves its interaction with specific molecular targets. Isoxazole derivatives are known to inhibit enzymes such as histone deacetylases (HDACs) and kinases, which play crucial roles in cellular processes . By inhibiting these enzymes, the compound can modulate gene expression and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylbenzo[d]isoxazole
- 3-Ethylbenzo[d]isoxazole
- 4-Bromo-3-ethylbenzo[d]isoxazol-5-yl sulfonamide
Uniqueness
4-Bromo-3-ethylbenzo[d]isoxazole is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the ethyl group influences its lipophilicity and biological activity. Compared to other isoxazole derivatives, this compound exhibits a unique combination of reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-3-ethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-7-9-6(10)4-3-5-8(9)12-11-7/h3-5H,2H2,1H3 |
InChI Key |
HYZOIDNWSPAJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


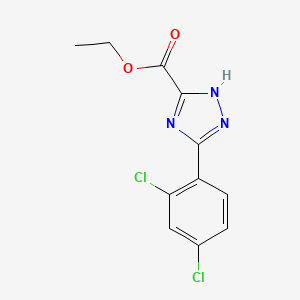
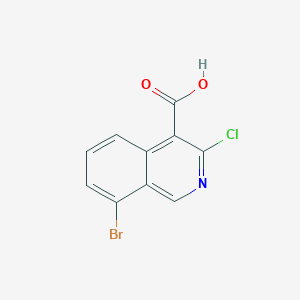
![6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
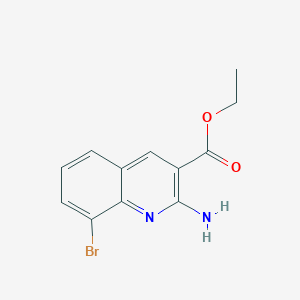

![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)
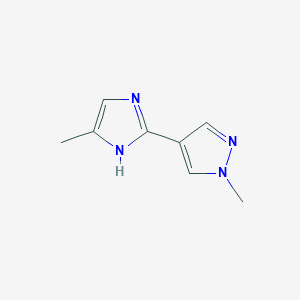
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)
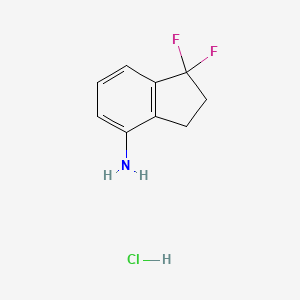
![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)
